PI3Kα Inhibition Potency of HS-133 (Alternative Compound)
The structurally distinct compound HS-133, sometimes confused with Anticancer agent 133 (Rh2) in vendor catalogs, demonstrates high potency against PI3Kα in a radiometric kinase assay [1]. This data is provided as a comparator to highlight the distinct target engagement of HS-133 versus the FAK/EGFR-mediated pathway of Rh2. This differentiation is critical for users requiring PI3K pathway modulation rather than antimetastatic activity.
| Evidence Dimension | PI3Kα inhibition |
|---|---|
| Target Compound Data | IC50 = 0.992 μM (HS-133) |
| Comparator Or Baseline | No direct comparator for Rh2 in this assay. |
| Quantified Difference | N/A |
| Conditions | Radiometric kinase assay using [γ-33P]-ATP |
Why This Matters
This data confirms HS-133's primary mechanism as a PI3K inhibitor, which is distinct from Rh2's FAK/EGFR-mediated antimetastatic activity, aiding in correct compound selection for pathway-specific studies.
- [1] Lee JH, Jung KH, Lee H, Son MK, Yun SM, Ahn SH, Lee KR, Lee S, Kim D, Hong S, Hong SS. HS-133, a novel fluorescent phosphatidylinositol 3-kinase inhibitor as a potential imaging and anticancer agent for targeted therapy. Oncotarget. 2014 Sep 29;5(20):10180-10197. View Source
